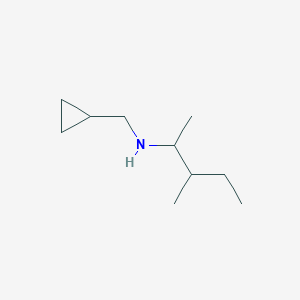

(Cyclopropylmethyl)(3-methylpentan-2-yl)amine

Description

(Cyclopropylmethyl)(3-methylpentan-2-yl)amine is a secondary amine featuring a cyclopropylmethyl group and a branched 3-methylpentan-2-yl substituent. Cyclopropylmethyl-substituted amines are prevalent in pharmaceuticals (e.g., opioid antagonists like samidorphan) and agrochemicals, underscoring the importance of understanding their chemical behavior .

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-3-methylpentan-2-amine |

InChI |

InChI=1S/C10H21N/c1-4-8(2)9(3)11-7-10-5-6-10/h8-11H,4-7H2,1-3H3 |

InChI Key |

AZXVNWPEDXZUNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NCC1CC1 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Preparation of N-alkyl hydroxylamine reagents: These are synthesized from commercially available hydroxylamine derivatives through a three-step sequence involving alkylation, protection, and activation (e.g., Scheme 2A from recent studies).

- Amination of Alkenes: The reagents are reacted with alkenes like 1-dodecene or similar substrates in the presence of iron catalysts such as Fe(acac)₂, scandium triflate (Sc(OTf)₃), and chlorides like NaCl, in solvents like dichloromethane and hexafluoroisopropanol (HFIP). This process yields aminochlorinated products with high regioselectivity.

- Hydrolysis and further functionalization: The aminochlorinated intermediates can be hydrolyzed or reduced to produce secondary amines, including (Cyclopropylmethyl)(3-methylpentan-2-yl)amine.

Research Findings:

- The methodology demonstrates excellent functional group tolerance and scalability, with gram-scale syntheses reported.

- The process allows for the installation of various alkyl groups, including cyclopropylmethyl, with moderate to good yields (up to 62%) under optimized conditions.

N-Alkylation of Cyclopropylmethylamine with Alkyl Halides

A classical approach involves nucleophilic substitution reactions where cyclopropylmethylamine is alkylated with suitable alkyl halides derived from 3-methylpentan-2-one or its derivatives.

Procedure:

- Preparation of cyclopropylmethylamine: Commercially available or synthesized via cyclopropylmethylation of ammonia or primary amines.

- Alkylation: The amine is reacted with alkyl halides such as 3-methylpentan-2-yl bromide or chloride in the presence of a base like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

- Reaction Conditions: Typically refluxed at temperatures between 60-80°C for several hours to promote nucleophilic substitution.

Considerations:

- Control over mono- versus di-alkylation is achieved by stoichiometric control.

- Purification often involves chromatography to isolate the target secondary amine.

Limitations:

- Potential for over-alkylation and formation of tertiary amines.

- The reactivity of alkyl halides may be influenced by steric hindrance, especially with branched alkyl groups.

Reductive Amination of Ketones or Aldehydes

Another viable route involves reductive amination of 3-methylpentan-2-one (or its derivatives) with cyclopropylmethylamine.

Process:

- Formation of imine or iminium intermediate: The ketone reacts with cyclopropylmethylamine in the presence of an acid catalyst (e.g., acetic acid) to form an imine.

- Reduction: The imine is reduced using hydride donors such as sodium borohydride or lithium aluminum hydride, yielding the secondary amine.

Advantages:

- High selectivity for mono-alkylation.

- Compatibility with various functional groups.

Drawbacks:

- Requires careful control of reaction conditions to prevent over-reduction or side reactions.

Ring-Opening Strategies for Cyclopropylmethyl Derivatives

Given the strain in the cyclopropane ring, ring-opening reactions under controlled conditions can be exploited to introduce the cyclopropylmethyl moiety into larger molecules.

Method:

- Radical-mediated ring opening: Under oxidative or reductive conditions, cyclopropylmethyl groups can be opened to form more stable intermediates, which can then be functionalized further to incorporate into amine frameworks.

Relevance:

- This approach is particularly useful when direct substitution methods are challenging due to steric hindrance or reactivity issues.

Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iron-catalyzed aminative difunctionalization | Hydroxylamine reagents, Fe catalysts | Alkene + solvent mixture, inert atmosphere | Broad scope, scalable | Requires specialized reagents |

| N-Alkylation with alkyl halides | Alkyl halides, base | Reflux in polar aprotic solvents | Straightforward | Over-alkylation risk |

| Reductive amination | Ketone + amine, reducing agent | Acid catalysis, mild heating | High selectivity | Possible over-reduction |

| Ring-opening reactions | Cyclopropane derivatives | Oxidative/reductive conditions | Exploits ring strain | Complex mechanistic control |

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(3-methylpentan-2-yl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

(Cyclopropylmethyl)(3-methylpentan-2-yl)amine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(3-methylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Differences :

- Branched vs.

- Aromatic vs. Aliphatic Substituents : Unlike dimethoxyphenyl-containing analogs (), the target compound lacks aromaticity, reducing π-π interactions but possibly lowering toxicity.

Physicochemical Properties

Theoretical calculations estimate the molecular weight of (Cyclopropylmethyl)(3-methylpentan-2-yl)amine as ~139.24 g/mol (C₉H₁₇N). Comparisons with analogs:

Insights :

- Cyclopropane Strain: The cyclopropyl group may reduce thermal stability compared to non-cyclic analogs.

- Lipophilicity : The branched 3-methylpentan-2-yl group likely increases logP relative to difluoroethyl derivatives, favoring membrane permeability.

Challenges :

- Steric hindrance from the branched alkyl chain may reduce reaction yields.

- Purification may require specialized techniques (e.g., silica chromatography, as in ).

Stability and Reactivity

- Cyclopropane Reactivity : The strained ring may undergo ring-opening under acidic or oxidative conditions, as seen in cyclopropyl-containing pharmaceuticals .

- Branched Chain Stability : The 3-methylpentan-2-yl group is less prone to oxidation than allylic or benzylic positions, enhancing shelf-life compared to compounds like those in .

Toxicity Considerations

Limited data exist, but cyclopropylmethyl groups in pharmaceuticals (e.g., samidorphan) suggest acceptable toxicity profiles when metabolized properly . The branched alkyl chain may reduce hepatotoxicity compared to aromatic amines ().

Biological Activity

(Cyclopropylmethyl)(3-methylpentan-2-yl)amine, also known as 3-Amino-1-cyclopropyl-3-methylpentan-2-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pentan-2-yl amine structure, which contributes to its unique chemical properties. The rigidity provided by the cyclopropyl moiety influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzymatic activity through:

- Binding to Active Sites : The amino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially leading to inhibition or activation of enzymatic functions.

- Receptor Interaction : The compound may interact with cell membrane receptors, influencing signal transduction pathways and affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for further exploration in cancer therapy.

- Antimicrobial Properties : The compound has shown promise in inhibiting certain bacterial strains, indicating potential applications in treating infections.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways. This suggests that the compound could serve as a lead compound for developing new anticancer drugs.

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could be effective in treating infections caused by these pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-1-cyclopropyl-3-methylpentanol | Reduced form with an alcohol group | Moderate antimicrobial properties |

| 3-Amino-1-cyclopropyl-3-methylpentanoic acid | Oxidized form with a carboxylic acid group | Enhanced antitumor activity |

| 1-Amino-1-cyclopropyl-3-methylpentan-2-one | Structural isomer | Varies; less studied |

This comparison highlights how modifications in functional groups can significantly influence the biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.